N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
Description
Properties
Molecular Formula |
C17H19NO4S2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H19NO4S2/c1-22-16-7-3-2-6-15(16)17(19)18(11-14-5-4-9-23-14)13-8-10-24(20,21)12-13/h2-7,9,13H,8,10-12H2,1H3 |
InChI Key |
CYOANWHNXWSEMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Methoxy Group:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an amine group.
Coupling with Thiophen-2-ylmethyl Group: The final step involves coupling the thiophen-2-ylmethyl group to the benzamide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methanol, sodium methoxide.
Major Products
Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different substituents replacing the methoxy group.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of benzamide compounds exhibit significant anti-inflammatory effects. In particular, compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide have been studied for their ability to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. For instance, JC-171, a selective NLRP3 inflammasome inhibitor, demonstrated biological activity in vivo and encouraged further development of related compounds .
Inhibition of Specific Biological Pathways
The compound's structure suggests potential as a modulator of various biochemical pathways. For example, some thiophene derivatives have shown promise as inhibitors of diacylglycerol acyltransferase 2 (DGAT2), which plays a significant role in lipid metabolism and is linked to obesity and diabetes . This inhibition could lead to therapeutic strategies for metabolic disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of thiophene derivatives followed by amide bond formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anti-inflammatory Effects
A study published in Nature explored the anti-inflammatory effects of related benzamide derivatives. The researchers found that these compounds effectively reduced inflammation markers in animal models of arthritis. The study highlighted the potential for developing new anti-inflammatory drugs based on this chemical framework .
Case Study 2: Metabolic Disorders
Another investigation focused on the metabolic implications of DGAT2 inhibitors derived from thiophene structures. The study demonstrated that these inhibitors could significantly lower triglyceride levels in animal models, suggesting a potential pathway for treating hyperlipidemia .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Benzamide Core
(a) N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide (CAS 573941-31-8)
- Structure : Differs by replacing the thiophen-2-ylmethyl group with a 4-isopropylbenzyl substituent .
- Properties: Molecular weight 401.519 g/mol, density 1.2±0.1 g/cm³, boiling point 633.7±55.0 °C.
(b) 4-Cyclohexyl-N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)benzamide (compound31)
- Structure : Contains a cyclohexyl group and tetrahydrofuran (oxolane) methyl substituent. The sulfolane and benzamide core is retained, but the cyclohexyl group introduces steric bulk, possibly affecting target engagement .
(c) N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Heterocyclic Modifications
(a) Benzothiazole Derivatives (e.g., compounds 7q, 7r, 7s, 7t)
- Structure : Include benzo[d]thiazol-6-yl groups with chloropyridinyl or thiazolyl substituents. These compounds exhibit higher melting points (166.5–239.1 °C) due to rigid heterocycles, contrasting with the more flexible sulfolane-thiophene system in the target compound .
(b) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
- Structure: A dihydrothiazole fused with methoxyphenyl and methylbenzamide groups. The planar thiazole ring and imine functionality enable π-π stacking, differing from the non-planar sulfolane in the target compound .
Physicochemical Properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a sulfone group, methoxy group, and a benzamide moiety. The synthesis typically involves multiple steps, including the formation of the tetrahydrothiophene ring followed by the introduction of functional groups through substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 348.43 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H20N2O4S/c1-3-8-12(4)9-6-10(5)11(7)13(19)20(21)22/h4-10H,3H2,1-2H3,(H,19,21) |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The sulfone group may facilitate strong interactions with target proteins, enhancing binding affinity and specificity. The methoxy and thiophenyl groups could also influence its pharmacological properties by modulating the compound's lipophilicity and steric effects.
Biological Activities
Research has indicated that compounds with similar structures exhibit various biological activities including:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzamides can inhibit cancer cell proliferation. For instance, compounds targeting EGFR and HER-2 have shown promising results in inhibiting breast cancer cell lines .
- Antimicrobial Properties : The presence of sulfur in the structure may confer antimicrobial activity, which is common among thiophene derivatives.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anticancer Activity : A study demonstrated that a related compound effectively inhibited breast cancer cell growth by inducing apoptosis through ROS (reactive oxygen species) generation. This compound also reduced angiogenesis markers such as VEGF and bFGF in vitro .
- Enzyme Inhibition : Research on DGAT2 inhibitors has shown that similar compounds can affect lipid metabolism pathways, suggesting potential applications in treating metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
